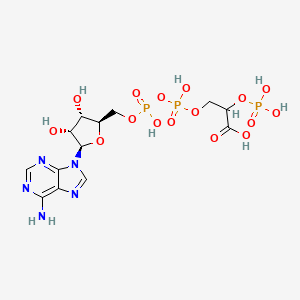
3-ADP-2-phosphoglyceric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ADP-2-phosphoglyceric acid is a 3-ADP-glyceric acid having a phosphate group at the 2-position of the glyceric acid moiety. It is a tetronic acid derivative and a 3-ADP-glyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-ADP-2-phosphoglycerate(5-).
Aplicaciones Científicas De Investigación
Metabolic Role
3-ADP-2-phosphoglyceric acid serves as a critical intermediate in both glycolysis and the Calvin cycle. In glycolysis, it is formed from the dephosphorylation of 1,3-bisphosphoglycerate and is essential for energy production in cells. In the Calvin cycle, it is produced during the fixation of carbon dioxide, where it plays a crucial role in synthesizing carbohydrates from CO2 and water. Specifically, two molecules of 3-phosphoglycerate are generated for each molecule of CO2 fixed, which subsequently leads to the formation of glyceraldehyde 3-phosphate, a precursor for glucose synthesis .
Enzymatic Interactions
2.1 Phosphoglycerate Kinase Activity
This compound is involved in various enzymatic reactions, notably those catalyzed by phosphoglycerate kinase (PGK). This enzyme facilitates the conversion of 3-phosphoglycerate to 1,3-bisphosphoglycerate while generating ATP from ADP. The presence of this compound can influence PGK activity through allosteric regulation .
2.2 Role in Cancer Metabolism
Research indicates that this compound may play a role in the Warburg effect, a phenomenon where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift is associated with increased levels of 3-phosphoglycerate and its derivatives, suggesting that targeting these pathways could provide therapeutic avenues for cancer treatment .
Therapeutic Potential
3.1 Drug Development
The unique properties of this compound have led to investigations into its potential as a therapeutic agent. For instance, derivatives of this compound are being studied for their inhibitory effects on specific enzymes related to metabolic disorders and cancer progression. The modulation of enzyme activity by this compound highlights its potential as a drug target .
3.2 Metabolic Engineering
In metabolic engineering, manipulating pathways involving this compound can enhance the production of valuable metabolites such as biofuels and pharmaceuticals. By optimizing conditions for the enzymatic reactions that involve this compound, researchers aim to increase yield and efficiency in biotechnological applications .
Case Studies
Propiedades
Fórmula molecular |
C13H20N5O16P3 |
|---|---|
Peso molecular |
595.24 g/mol |
Nombre IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |
Clave InChI |
FNEVPPRBJBZTAF-MDSCUQPFSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















